molecular formula C13H9BrFNO B1600318 N-Phenyl 2-bromo-5-fluorobenzamide CAS No. 949443-48-5

N-Phenyl 2-bromo-5-fluorobenzamide

Cat. No. B1600318
M. Wt: 294.12 g/mol
InChI Key: VQCCPYHMYIDTKO-UHFFFAOYSA-N
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Description

“N-Phenyl 2-bromo-5-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrFNO and a molecular weight of 294.12 . It is also known by other names such as “2-bromo-5-fluoro-N-phenylbenzamide” and "2-Bromo-N-phenyl-5-fluorobenzamide" .


Molecular Structure Analysis

The molecular structure of “N-Phenyl 2-bromo-5-fluorobenzamide” consists of a benzamide core with bromine and fluorine substituents at the 2 and 5 positions, respectively .


Physical And Chemical Properties Analysis

“N-Phenyl 2-bromo-5-fluorobenzamide” has a molecular weight of 294.12 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found .

Scientific Research Applications

Crystallography

The study of crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives similar to N-Phenyl 2-bromo-5-fluorobenzamide, reveals insights into molecular arrangements and interactions. For instance, the crystal structures of three derivatives were reported, showcasing the dihedral angles between benzene rings and highlighting the structural diversity within this class of compounds (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Organic Synthesis

Research in organic synthesis involving N-Phenyl 2-bromo-5-fluorobenzamide derivatives has led to the development of novel methodologies and the synthesis of complex molecules. For example, the electrochemical and photochemical synthesis of nitidine from 2-bromo-N-methyl-N-naphthylbenzamide demonstrates the versatility of these compounds in facilitating diverse synthetic pathways (Begley & Grimshaw, 1977).

Antimicrobial Applications

Compounds containing fluorobenzamide structures, including those similar to N-Phenyl 2-bromo-5-fluorobenzamide, have shown promise as antimicrobial agents. A study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine highlighted their potential as antimicrobial analogs, with specific compounds exhibiting significant activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

The synthesis of N-(phenylcarbamothioyl)-benzamide derivatives, including fluorobenzamide compounds, has been explored for anticancer applications. Studies have demonstrated the cytotoxic activity of these compounds against cancer cell lines, such as MCF-7 breast cancer cells, underscoring their potential in cancer therapy (Kesuma, Siswandono, Purwanto, & Rudyanto, 2018).

Safety And Hazards

The safety data sheet for “N-Phenyl 2-bromo-5-fluorobenzamide” suggests avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation. It also recommends using personal protective equipment and wearing chemical impermeable gloves .

properties

IUPAC Name

2-bromo-5-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCCPYHMYIDTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429338
Record name N-Phenyl 2-bromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl 2-bromo-5-fluorobenzamide

CAS RN

949443-48-5
Record name N-Phenyl 2-bromo-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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